

Technical Guide: N-benzyloctan-4-amine and its Isomers

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Compound of Interest		
Compound Name:	N-benzyloctan-4-amine	
Cat. No.:	B15429784	Get Quote

Disclaimer: Information regarding the specific chemical **N-benzyloctan-4-amine** is not readily available in public chemical databases. This guide provides data on the closely related and documented isomer, N-benzyloctan-1-amine, and outlines a general synthetic approach for N-benzyl-sec-alkylamines, which would be applicable for the synthesis of the requested compound.

Chemical Identification and Properties

While a specific CAS number and IUPAC name for **N-benzyloctan-4-amine** are not found in the searched databases, the isomeric compound N-benzyloctan-1-amine is well-documented.

- IUPAC Name: N-benzyloctan-1-amine[1]
- CAS Number: 1667-16-9[1]

The following table summarizes the computed physicochemical properties for N-benzyloctan-1-amine.



Property	Value	Source
Molecular Formula	C15H25N	[1]
Molecular Weight	219.37 g/mol	[1]
XLogP3	4.7	[1]
Exact Mass	219.198700 g/mol	[1]
Topological Polar Surface Area	12 Ų	[1]

Experimental Protocols

The synthesis of **N-benzyloctan-4-amine** can be achieved through the reductive amination of octan-4-one with benzylamine. This is a common and effective method for preparing secondary amines from ketones and primary amines.[2][3][4]

Reaction Scheme:

Octan-4-one reacts with benzylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.

Materials:

- Octan-4-one
- Benzylamine
- A suitable reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))[2][3]
- A suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))
- Acetic acid (optional, as a catalyst for imine formation)

Procedure:

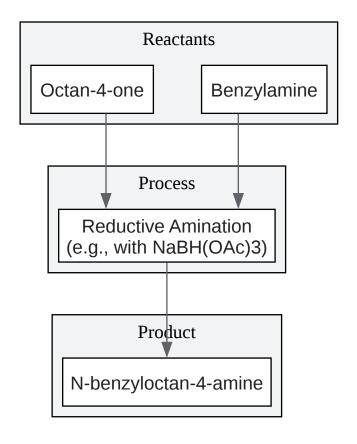


- To a solution of octan-4-one (1 equivalent) in the chosen solvent, add benzylamine (1 to 1.2 equivalents).
- If required, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate.
- The reaction mixture is stirred at room temperature for a period of 1 to 2 hours to allow for imine formation.
- The reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents) is then added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting materials are consumed.
- Upon completion, the reaction is quenched by the slow addition of an aqueous solution (e.g., saturated sodium bicarbonate).
- The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure Nbenzyloctan-4-amine.

Logical and Experimental Workflows

The following diagram illustrates the synthetic pathway described in the experimental protocol.



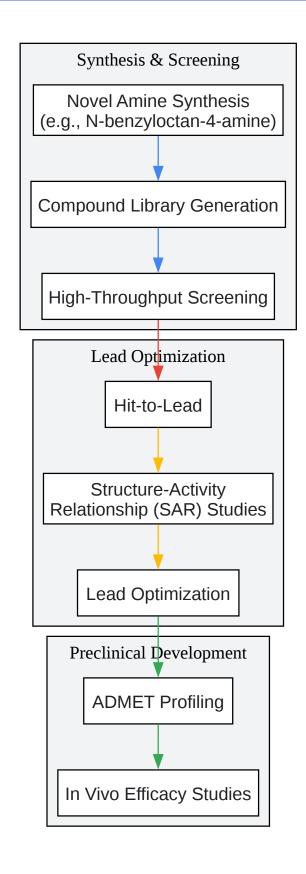


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Synthetic pathway for **N-benzyloctan-4-amine**.

Novel secondary amines like **N-benzyloctan-4-amine** can serve as building blocks in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a generalized workflow where such a compound might be utilized in a drug discovery context.





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Generalized drug discovery workflow.



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